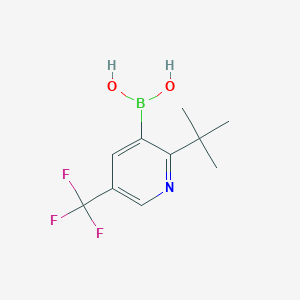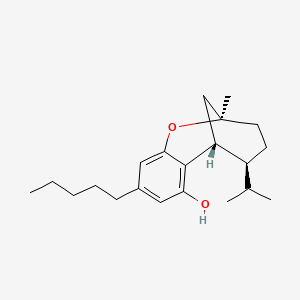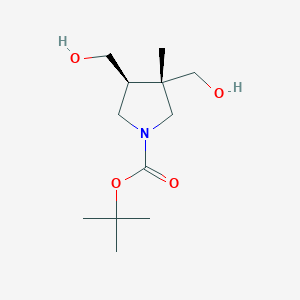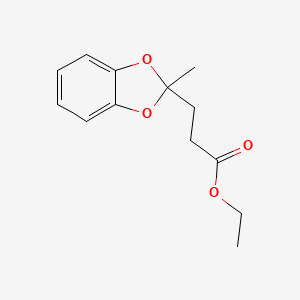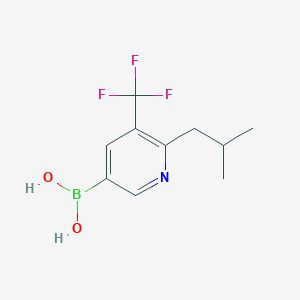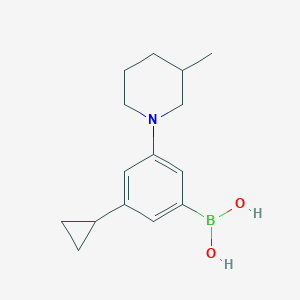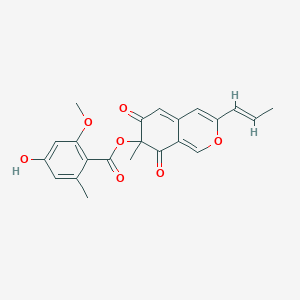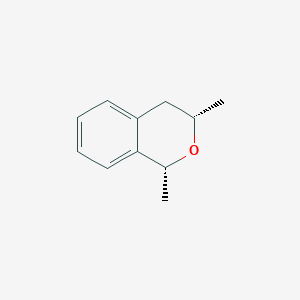
1,3-Dimethyl-isochroman, 1e', 3e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-isochroman, 1e’, 3e can be synthesized through various methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes, catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . This method provides excellent yields under moderate conditions and is applicable on a gram-scale .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-isochroman, 1e’, 3e typically involves the use of recyclable and efficient heterogeneous catalysts. These catalysts, such as Keggin-type polyoxometalates, are non-corrosive, inexpensive, and readily available . The use of green solvents like dimethyl carbonate further enhances the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-isochroman, 1e’, 3e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated compounds.
Scientific Research Applications
1,3-Dimethyl-isochroman, 1e’, 3e has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-isochroman, 1e’, 3e involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Isochroman: The parent compound without methyl substitutions.
1,3-Dimethyl-isochroman, 1a’, 3e: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
1,3-Dimethyl-isochroman, 1e’, 3e is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions can enhance its stability and modify its interaction with molecular targets compared to other isochroman derivatives .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1R,3S)-1,3-dimethyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C11H14O/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
AIODYCJUHTYCEB-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2[C@H](O1)C |
Canonical SMILES |
CC1CC2=CC=CC=C2C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


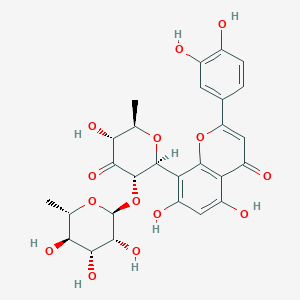
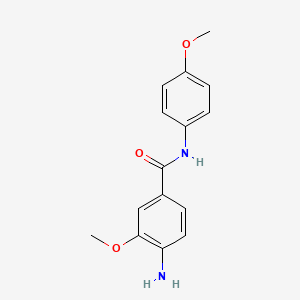
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)

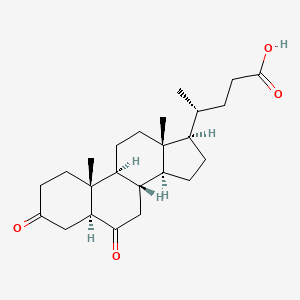
![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)
